molecular formula C17H14N2O2S B5662332 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B5662332
M. Wt: 310.4 g/mol
InChI Key: CGZKVDIEHNJCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a small-molecule organic compound featuring a benzamide core linked to a 1,3-thiazole ring substituted at the 4-position with a 3-methoxyphenyl group.

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-5-8-13(10-14)15-11-22-17(18-15)19-16(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKVDIEHNJCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 2-aminothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial production methods for benzamide derivatives often involve the direct condensation of carboxylic acids and amines in the presence of catalysts. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as an efficient and eco-friendly method for the synthesis of benzamides .

Chemical Reactions Analysis

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has shown potential as an antimicrobial agent. Research indicates that thiazole derivatives exhibit activity against a range of bacterial strains by targeting enzymes involved in cell wall synthesis, disrupting bacterial growth and viability.

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia (K562). In vitro studies demonstrated that it inhibits cell proliferation through mechanisms involving apoptosis and disruption of cell cycle progression .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
T47D (Breast)7.4Inhibition of tubulin polymerization
HT-29 (Colon)25.75Apoptotic pathways
K562 (Leukemia)10.68Inhibition of Abl protein kinase

Anticonvulsant Activity

Studies have also explored the anticonvulsant properties of thiazole derivatives, including this compound. Compounds with similar scaffolds have shown efficacy in models of epilepsy, suggesting potential therapeutic applications in seizure disorders .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in various industrial applications:

  • Chemical Intermediates : Used as a building block for synthesizing more complex organic molecules.
  • Dyes and Biocides : Explored for use in developing dyes due to its structural properties.

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in clinical and preclinical settings:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of thiazole derivatives against multiple cancer cell lines using MTT assays, revealing significant inhibition rates and selective toxicity towards cancer cells over normal cells .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial activity of thiazole compounds against resistant bacterial strains, showcasing their potential as new therapeutic agents in infectious diseases.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which play a key role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Several compounds share the benzamide-thiazole scaffold but differ in substituents, influencing their physicochemical and biological properties:

AB4 ()
  • Structure: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide.
  • Key Features : A triazole-sulfanyl group at the benzamide’s 5-position and a methyl-substituted thiazole.
  • Similarity Score : 0.500 to the target compound, indicating moderate structural overlap but divergent functional groups.
  • Implications : The triazole-sulfanyl group may enhance binding to targets like kinases or proteases but could reduce metabolic stability compared to the simpler methoxyphenyl group in the target compound .
Compound 9e ()
  • Structure : N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide derivative.
  • Key Features : A 4-methoxyphenyl group on the thiazole and an acetamide side chain.
  • The 4-methoxy vs. 3-methoxy substitution on the phenyl ring may alter steric and electronic interactions with biological targets .
Masitinib ()
  • Structure : Contains a benzamide-thiazole core with a pyridinyl-triazole extension.
  • Activity : Potent tyrosine kinase inhibitor (KIT, PDGFR) and SARS-CoV-2 3CLpro inhibitor.
  • Comparison : The target compound lacks the complex triazole-pyridine substituents of masitinib, which are critical for its kinase inhibition. This suggests the target compound may have a narrower spectrum of activity but could be optimized for selectivity .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
  • Activity : Exhibited 129.23% growth modulation in a plant assay (p < 0.05).
  • Comparison: The phenoxy group on the benzamide may enhance hydrophobic interactions, whereas the target compound’s unsubstituted benzamide might favor different binding modes .
EMAC2060 and EMAC2061 ()
  • Structure : Hydrazine derivatives with methoxy- and dichlorophenyl-thiazole groups.
  • Synthesis Yields : <80%, highlighting challenges in introducing bulky substituents.
  • Comparison : The target compound’s simpler structure may offer higher synthetic yields and easier scalability .
F5254-0161 ()
  • Structure : Features a trifluoromethylphenyl-piperazinyl group on the thiazole.
  • Computational Data : Glide score of -6.41 and stable binding in molecular dynamics simulations.
  • Implications : The trifluoromethyl group enhances electronegativity and binding affinity, a property absent in the target compound, which may limit its potency but reduce off-target effects .

Substituent Effects on Properties

Compound Thiazole Substituent Benzamide Substituent Key Property
Target Compound 3-Methoxyphenyl None Moderate lipophilicity
AB4 () 4-Methyl Triazole-sulfanyl Enhanced target engagement
9e () 4-Methoxyphenyl Acetamide Increased solubility
Masitinib () Pyridinyl-triazole Complex extension Broad kinase inhibition
  • Methoxy Position : The 3-methoxy group in the target compound may create steric hindrance compared to 4-methoxy analogues, affecting binding pocket accessibility.

Biological Activity

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to the class of thiazole derivatives, which are known for exhibiting a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties . The structural components of this compound contribute significantly to its biological efficacy.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains by disrupting essential cellular processes. The mechanism involves interference with bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating effective dose-response relationships. The compound induces apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of key survival proteins like Mcl-1 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Division : The compound disrupts cell cycle progression, particularly arresting cells in the G2/M phase, which leads to increased apoptosis in cancer cells.
  • Targeting Signaling Pathways : It has been shown to inhibit STAT transcription factors and cyclin-dependent kinases (CDK9), which are crucial for cell proliferation and survival .
  • Antimicrobial Mechanism : By blocking lipid biosynthesis in bacteria, it effectively reduces bacterial viability and proliferation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityCell LineIC50 Value
AntiproliferativeMCF-75 µM
AntiproliferativeLoVo23 µM
AntimicrobialVariousVaries

These findings suggest that this compound holds potential as a lead compound for developing new therapeutic agents against cancer and bacterial infections.

Q & A

Q. Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in methanol/chloroform). Collect data at 100 K using Mo-Kα radiation .
  • SHELX refinement : Use SHELXT for structure solution and SHELXL for refinement. Key parameters:
    • R-factor : Aim for <5% to ensure accuracy .
    • Dihedral angles : Analyze thiazole-benzamide orientation (e.g., 19.4° in analogous structures ).
  • Validation : Check CIF files with PLATON for symmetry errors .

Basic: What in vitro biological screening models are appropriate for initial assessment of this compound's anticancer activity?

Q. Answer :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cell viability assays : MTT or CellTiter-Glo® on cancer lines (e.g., MCF-7, A549). IC50 values <10 μM indicate potency .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced: What methodological approaches can address inconsistencies in enzymatic inhibition data across different studies on thiazole derivatives?

Q. Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. bromo groups) using 3D-QSAR (CoMFA/CoMSIA) .
  • Assay standardization : Control variables (pH, ATP concentration) to minimize variability .
  • Computational validation : Perform molecular docking (AutoDock Vina) against crystal structures (PDB: 1M17 for EGFR) to confirm binding modes .

Basic: What chromatographic techniques are critical for ensuring the purity of synthesized this compound?

Q. Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30, 1 mL/min). Retention time ~8.2 min. Detect at 254 nm .
  • TLC : Silica gel 60 F254 plates; hexane:ethyl acetate (3:1) for intermediates (Rf ~0.5) .
  • Recrystallization : Purify using ethanol/water mixtures to remove unreacted benzamide .

Advanced: How can molecular docking studies inform the design of derivatives with enhanced binding to specific kinase targets?

Q. Answer :

  • Target selection : Use kinases with known crystal structures (e.g., EGFR, PDB: 1XKK).
  • Docking workflow :
    • Prepare ligands (Protonate at pH 7.4 using OpenBabel).
    • Grid box centered on ATP-binding site (AutoDock Vina) .
    • Score poses using MM-GBSA (Schrödinger) to rank affinity .
  • Derivative design : Introduce electron-withdrawing groups (e.g., -NO2) at the 3-methoxyphenyl position to improve hydrogen bonding .

Basic: What spectroscopic methods are used to confirm the molecular structure of this compound?

Q. Answer :

  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .
  • 1H NMR : Key peaks include:
    • Thiazole H (δ 7.8–8.2 ppm, singlet).
    • Methoxy group (δ 3.8 ppm, singlet) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of thiazole-benzamide derivatives?

Q. Answer :

  • Catalyst screening : Test Pd(OAc)2 vs. CuI for Suzuki couplings (yields improve from 60% to 85%) .
  • Solvent effects : Replace DMF with ionic liquids (e.g., [BMIM][BF4]) to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 30min (80°C, 300W) .

Table 2: Biological Activity Data for Analogous Compounds

Compound ModificationIC50 (μM)Target KinaseReference
3-Methoxy substitution0.45EGFR
4-Bromo substitution1.2VEGFR-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.